beta-Elemene

Vue d'ensemble

Description

Beta-Elemene: is a valuable sesquiterpene isolated from the essential oil of the traditional Chinese medicine Curcuma wenyujin. It is known for its broad-spectrum antitumor effects, inhibition of tumor cell migration, and relatively minor adverse effects . This compound has been widely used in clinical settings as a non-cytotoxic antitumor drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Extraction from Plants: Beta-Elemene is primarily extracted from the essential oil of Curcuma wenyujin.

Chemical Synthesis: Chemical synthesis of this compound involves the cyclization of germacrene A, a precursor, under specific conditions.

Biosynthesis: Recent advancements have enabled the biosynthesis of this compound in engineered microorganisms such as Escherichia coli.

Industrial Production Methods

Plant Extraction: Large-scale extraction from Curcuma wenyujin remains the primary industrial method.

Microbial Biosynthesis: Industrial production is increasingly focusing on microbial biosynthesis due to its sustainability and higher yield potential.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Beta-Elemene undergoes oxidation reactions to form various oxidized derivatives.

Substitution: This compound can undergo substitution reactions, particularly electrophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.

Major Products

Oxidized Derivatives: Various oxidized forms of this compound.

Reduced Derivatives: Reduced forms of this compound.

Substituted Derivatives: Halogenated or other substituted forms of this compound.

Applications De Recherche Scientifique

Chemistry

Biology

- It has been studied for its role in modulating biological pathways and its potential as a therapeutic agent .

Medicine

- This compound is widely used in the treatment of various cancers, including lung, breast, and prostate cancers. It enhances the sensitivity of tumor cells to chemotherapy and radiotherapy .

- It also exhibits anti-inflammatory and antioxidant properties .

Industry

Mécanisme D'action

Beta-Elemene exerts its effects through multiple mechanisms:

Inhibition of Tumor Growth and Proliferation: It inhibits the proliferation of tumor cells by inducing cell cycle arrest and apoptosis.

Induction of Apoptosis: This compound induces apoptosis through the activation of caspases and the mitochondrial pathway.

Inhibition of Tumor Cell Invasion and Metastasis: It inhibits the invasion and metastasis of tumor cells by downregulating matrix metalloproteinases and other related proteins.

Enhancement of Chemoradiotherapy Sensitivity: This compound enhances the sensitivity of tumor cells to chemotherapy and radiotherapy by modulating various signaling pathways.

Regulation of the Immune System: It modulates the immune response by enhancing the activity of immune cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Elemene: Another sesquiterpene with similar antitumor properties but different molecular structure.

Germacrene A: A precursor to Beta-Elemene with similar biological activities.

Curcumin: A compound from the same plant with anti-inflammatory and anticancer properties.

Uniqueness of this compound

Activité Biologique

β-Elemene, a natural compound derived from the traditional Chinese medicine Curcuma wenyujin, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential as an adjuvant therapy in combination with other treatments.

β-Elemene exhibits several mechanisms that contribute to its antitumor effects:

- Induction of Apoptosis : β-Elemene promotes apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), by activating key apoptotic pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : The compound induces cell cycle arrest at different phases (G1, S, and G2/M) depending on the cancer type. For example, it arrests NSCLC cells at the G0/G1 phase and ovarian cancer cells at the G2/M phase .

- Inhibition of Tumor Metabolism : β-Elemene has been shown to suppress tumor metabolism and stem cell-like characteristics in NSCLC by inhibiting the PI3K/AKT/mTOR signaling pathway .

- Reversal of Drug Resistance : It enhances the efficacy of chemotherapeutic agents like cisplatin and erlotinib by reducing multidrug resistance (MDR) mechanisms in cancer cells .

Non-Small Cell Lung Cancer (NSCLC)

β-Elemene has demonstrated significant anti-cancer activity against NSCLC through various studies:

- Cell Lines Tested : The compound inhibited proliferation in A549, H1975, and PC9 cell lines by modulating signaling pathways such as ERK1/2 and AMPKα .

- Combination Therapy : When combined with erlotinib, β-elemene significantly enhanced apoptosis in TKI-resistant H1975 cells .

Hepatocellular Carcinoma (HCC)

In HCC models:

- Synergistic Effects with Chemotherapy : β-Elemene improved the effectiveness of oxaliplatin, leading to higher apoptotic indices compared to oxaliplatin alone .

- Mechanistic Insights : It was found to enhance chemosensitivity by preventing drug-induced degradation of hCTR1, a major platinum influx transporter .

Other Cancers

β-Elemene's effects have also been studied in various other cancers:

- Cervical Cancer : Inhibition of SiHa cell proliferation was observed alongside cell cycle arrest at the G1 phase .

- Breast Cancer : The compound inhibited migration and invasion in MCF-7 cells by upregulating E-cadherin and downregulating Snail expression, critical for epithelial-mesenchymal transition (EMT) .

Data Table: Summary of β-Elemene's Biological Activities

| Cancer Type | Cell Line(s) Tested | Mechanism of Action | Key Findings |

|---|---|---|---|

| Non-Small Cell Lung Cancer | A549, H1975, PC9 | Induces apoptosis, inhibits ERK1/2 signaling | Enhances sensitivity to erlotinib |

| Hepatocellular Carcinoma | Hep3B, Huh7 | Synergistic with oxaliplatin | Increases apoptotic indices |

| Cervical Cancer | SiHa | Cell cycle arrest at G1 | Inhibits proliferation |

| Breast Cancer | MCF-7 | Upregulates E-cadherin | Reduces migration and invasion |

Case Studies

Several case studies highlight the clinical relevance of β-elemene:

- Combination with Chemotherapy :

- Radiation Sensitization :

- Liver Fibrosis Model :

Propriétés

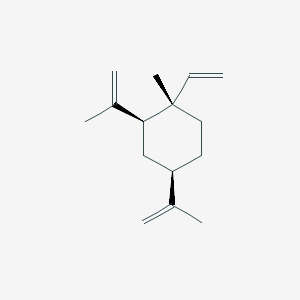

IUPAC Name |

(1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFTUNCRGUEPRZ-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865690, DTXSID60881211 | |

| Record name | (+/-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33880-83-0, 515-13-9 | |

| Record name | (±)-β-Elemene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33880-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-β-Elemene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-beta-Elemene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1S,2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QG8CX6LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Elemene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.